(1R,2R)-1-Azido-2-ethoxycyclohexane
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Overview
Description
(1R,2R)-1-Azido-2-ethoxycyclohexane is a chiral organic compound featuring an azido group (-N₃) and an ethoxy group (-OCH₂CH₃) attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Azido-2-ethoxycyclohexane typically involves the following steps:
Starting Material: The synthesis begins with (1R,2R)-1,2-dihydroxycyclohexane.
Ethoxylation: The hydroxyl group at the 2-position is converted to an ethoxy group using ethyl iodide in the presence of a base such as potassium carbonate.
Azidation: The hydroxyl group at the 1-position is then converted to an azido group using sodium azide in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.
Major Products:
Substitution: Various substituted cyclohexane derivatives.
Reduction: (1R,2R)-1-Amino-2-ethoxycyclohexane.
Cycloaddition: Triazole derivatives.
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex molecules.
Click Chemistry: The azido group is a key functional group in click chemistry, particularly in the synthesis of triazoles.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in bioconjugation techniques to attach biomolecules to various substrates.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of (1R,2R)-1-Azido-2-ethoxycyclohexane largely depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The molecular targets and pathways involved would vary based on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
(1R,2R)-1-Azido-2-methoxycyclohexane: Similar structure but with a methoxy group instead of an ethoxy group.
(1R,2R)-1-Azido-2-hydroxycyclohexane: Similar structure but with a hydroxyl group instead of an ethoxy group.
Uniqueness:
Functional Groups:
Chirality: The (1R,2R) configuration adds an element of stereochemistry, which can be crucial in the synthesis of enantiomerically pure compounds for pharmaceutical applications.
Properties
IUPAC Name |
(1R,2R)-1-azido-2-ethoxycyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-2-12-8-6-4-3-5-7(8)10-11-9/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQDWBQCIJRVMI-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCCC1N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CCCC[C@H]1N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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